molecular formula C10H13NO2S3 B160542 N-[Bis(methylthio)methylene]-p-toluenesulfonamide CAS No. 2651-15-2

N-[Bis(methylthio)methylene]-p-toluenesulfonamide

Cat. No. B160542
CAS RN: 2651-15-2
M. Wt: 275.4 g/mol
InChI Key: OWIPGZGAUSIOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Bis(methylthio)methylene]-p-toluenesulfonamide is a chemical compound with the molecular formula C10H13NO2S3 and a molecular weight of 275.41 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The linear formula of N-[Bis(methylthio)methylene]-p-toluenesulfonamide is CH3C6H4SO2N=C(SCH3)2 . The InChI string is InChI=1S/C10H13NO2S3/c1-8-4-6-9(7-5-8)16(12,13)11-10(14-2)15-3/h4-7H,1-3H3 . The canonical SMILES string is CC1=CC=C(C=C1)S(=O)(=O)N=C(SC)SC .


Physical And Chemical Properties Analysis

N-[Bis(methylthio)methylene]-p-toluenesulfonamide is a solid at 20 degrees Celsius . Its melting point ranges from 108.0 to 112.0 degrees Celsius .

Scientific Research Applications

Application 1: Electrochemistry

  • Summary of the Application : N-[Bis(methylthio)methylene]-p-toluenesulfonamide is used in the electrochemical fluorination of various organic molecules and macromolecules .
  • Methods of Application : The compound is subjected to anodic fluorination in acetonitrile containing poly(HF) salt ionic liquids . The amount of electricity passed through the solution determines the number of fluorine atoms added to the molecule .
  • Results or Outcomes : The anodic fluorination of N-[bis(methylthio)methylene]glycine methyl ester provided mono- and difluoroproducts depending on the amount of electricity passed . This is the first successful electrochemical fluorination of open-chain α-amino acid derivatives .

Application 2: Peptide Synthesis

  • Summary of the Application : N-[Bis(methylthio)methylene]-p-toluenesulfonamide is used as a reagent in peptide synthesis .

properties

IUPAC Name

N-[bis(methylsulfanyl)methylidene]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S3/c1-8-4-6-9(7-5-8)16(12,13)11-10(14-2)15-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIPGZGAUSIOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312817
Record name Dimethyl (4-methylbenzene-1-sulfonyl)carbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Bis(methylthio)methylene]-p-toluenesulfonamide

CAS RN

2651-15-2
Record name 2651-15-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl (4-methylbenzene-1-sulfonyl)carbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.